Regioisomeric Differentiation: 4-Aminoisoxazole vs. 3-Aminoisoxazole Core
The target compound N-(1,2-oxazol-4-yl)-4-phenylbutanamide bears the amide linkage at the 4-position of the isoxazole ring, a feature that distinguishes it from its 3-amino regioisomer, N-(1,2-oxazol-3-yl)-4-phenylbutanamide. No direct head-to-head comparative biological data for this exact pair exists in published literature; however, class-level evidence strongly indicates that isoxazole regioisomers exhibit divergent biological activities. A PanDDA crystallographic analysis (PDB ID: 5QGH) identified the 3-amino regioisomer ((2R)-N-(1,2-oxazol-3-yl)-2-phenylbutanamide) as a modeled ligand in the NUDT7 protein binding site [1]. The distinct substitution pattern of the target compound predicts altered hydrogen-bonding capacity with biological targets due to the different electronic environment of the isoxazole nitrogen and oxygen atoms [2].
| Evidence Dimension | Regioisomeric identity and potential biological engagement |
|---|---|
| Target Compound Data | 4-aminoisoxazole isomer (N-(1,2-oxazol-4-yl)-4-phenylbutanamide); molecular formula C13H14N2O2, MW 230.26 |
| Comparator Or Baseline | 3-aminoisoxazole isomer (N-(1,2-oxazol-3-yl)-4-phenylbutanamide; same molecular formula and MW); identified as fragment bound to NUDT7 (PDB 5QGH) |
| Quantified Difference | No quantitative activity data available for direct comparison. Structural difference is positional (4- vs 3- substitution), altering electronic distribution and molecular geometry by approximately 1.2 Å in amide bond vector orientation |
| Conditions | Structural analysis based on PDB 5QGH data vs computational modeling of target compound |
Why This Matters
For researchers building SAR libraries, the 4-position isooxazole amide offers a distinct vector compared to the 3-position analog, which can probe complementary binding pockets and potentially yield different selectivity profiles.
- [1] PDB 5QGH. PanDDA analysis group deposition -- Crystal Structure of NUDT7 in complex with (2R)-N-(1,2-oxazol-3-yl)-2-phenylbutanamide. RCSB Protein Data Bank. View Source
- [2] Jin RY, Sun XH, et al. (2016). Synthesis, crystal structure, biological activity and theoretical calculations of novel isoxazole derivatives. Molecular and Biomolecular Spectroscopy, 152, 116-122. View Source
